molecular formula C10H12N4 B2544072 3-(Piperazin-1-yl)pyridine-2-carbonitrile CAS No. 1058161-61-7

3-(Piperazin-1-yl)pyridine-2-carbonitrile

Cat. No.: B2544072
CAS No.: 1058161-61-7
M. Wt: 188.234
InChI Key: PCGYLYWLKGGTGB-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)pyridine-2-carbonitrile is a heterocyclic organic compound that features a piperazine ring attached to a pyridine ring with a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The nitrile group can be introduced through a subsequent reaction with cyanogen bromide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 3-(Piperazin-1-yl)pyridine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents targeting specific enzymes and receptors .

Medicine

In medicine, derivatives of this compound are being investigated for their potential use as antiviral, antibacterial, and anticancer agents. These derivatives exhibit significant biological activity and are being explored in preclinical studies .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperazin-1-yl)pyridine-2-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring and a nitrile group attached to a pyridine ring makes it a versatile intermediate in synthetic chemistry and a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

3-piperazin-1-ylpyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-8-9-10(2-1-3-13-9)14-6-4-12-5-7-14/h1-3,12H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGYLYWLKGGTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(N=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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